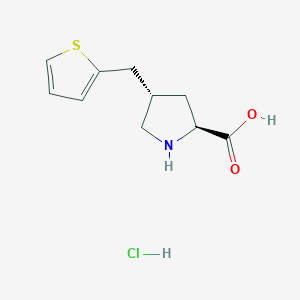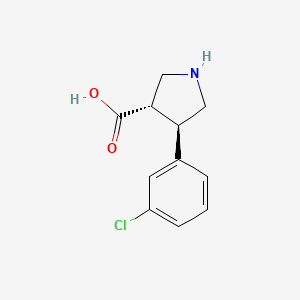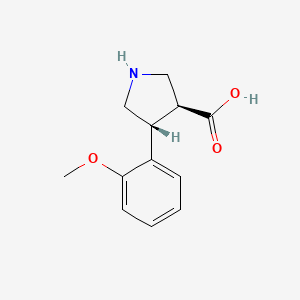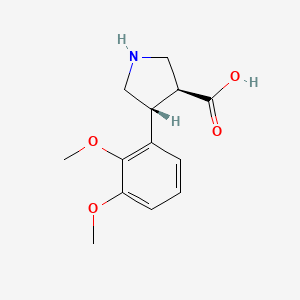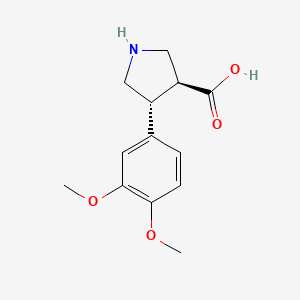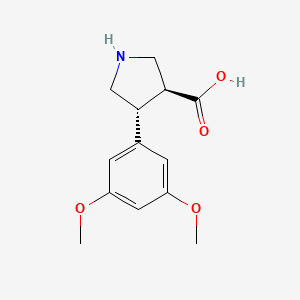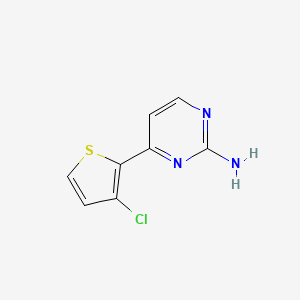
4-(3-Chloro-2-thienyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological importance. The compound 4-(3-Chloro-2-thienyl)-2-pyrimidinamine is a derivative of this class and is relevant in various chemical and biological contexts.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines has been the subject of several studies. A one-step synthesis approach has been reported, which is a green method involving a catalytic four-component reaction that includes ketones, ethyl cyanoacetate, S8, and formamide, leading to thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Another study describes an AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and single-step method for synthesizing 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines with good to excellent yields . Additionally, microwave-assisted synthesis has been utilized for the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been established through various techniques. Single-crystal X-ray diffraction has been used to unambiguously determine the structure of a representative compound . Another study has synthesized and characterized 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, providing insights into the intramolecular non-covalent interactions within these molecules .
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidines has been explored in several contexts. For instance, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines has been achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine . Another study reports the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidines by reacting substituted phenols with a pyrimidin-4-keto precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines are closely related to their molecular structure. For example, the crystal structure of a 4-chlorobenzaldehyde derivative of thieno[2,3-d]pyrimidine has been determined, revealing a nearly planar molecule with specific intermolecular hydrogen bonds and π-π stacking interactions . The synthesis of 4-chlorothieno[3,2-d]pyrimidine has been described, highlighting a synthetic strategy that avoids the use of excess toxic POCl3, simplifying aftertreatment .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Researchers have focused on synthesizing novel derivatives of thieno[3,2-d]pyrimidine due to their interesting chemical properties and potential applications. For example, novel 4-aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized for their promising applications in material science and pharmacology. The synthetic pathways often involve cyclization reactions and the exploration of different substituents to enhance the compound's properties (Bao Wen-yan, 2010).
Antimicrobial and Antitumor Activities
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their antimicrobial and antitumor activities. The structural modifications of these compounds have shown promising biological activities, including radioprotective and antitumor effects. Some compounds have been found to induce apoptosis in cancer cell lines and exhibit selective activity against several fungi, highlighting their potential in developing new therapeutic agents (Alqasoumi, S., et al., 2009).
Material Science Applications
In material science, the compound and its derivatives have been explored for their unique properties. For instance, the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives for potential use in electronic materials and sensors have been a subject of research. The ability to modify the electronic properties of these compounds through structural changes offers a versatile platform for developing novel materials (Kartik W. Temburnikar, et al., 2014).
Chemical Methodologies and Synthetic Routes
Several studies have focused on developing efficient synthetic methodologies for thieno[3,2-d]pyrimidine derivatives. This includes microwave-assisted synthesis, which offers rapid and efficient routes to various derivatives, highlighting the compound's versatility in synthetic organic chemistry (Hesse, S., et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chlorothiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVLKIHBBWXEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377009 |
Source


|
| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thienyl)-2-pyrimidinamine | |
CAS RN |
855308-67-7 |
Source


|
| Record name | 4-(3-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




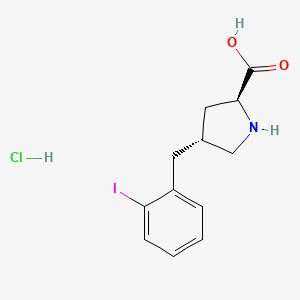

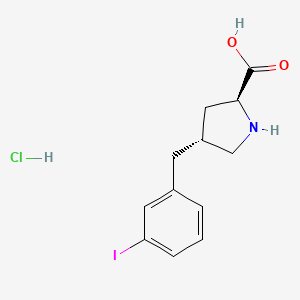
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
